

Proprantheline Bromide: A Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: *Proprantheline Bromide*

Cat. No.: *B1678259*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility data of **proprantheline bromide**. The information is presented in a structured format to facilitate easy access and comparison, with detailed methodologies for key experimental procedures.

Core Chemical Properties

Proprantheline bromide is a synthetic quaternary ammonium compound.^[1] It presents as a white or nearly white, odorless crystalline powder with a bitter taste.^{[2][3]}

Property	Data	Reference(s)
Molecular Formula	C23H30BrNO3	[1]
Molecular Weight	448.40 g/mol	[4]
Melting Point	159-161 °C	[1][5]
pKa	Not available	
Appearance	White or nearly white crystals/powder	[2][3][5]
Taste	Bitter	[2]
Odor	Odorless	[2]

Solubility Profile

Proprantheline bromide is characterized by its high solubility in several common solvents.

Solvent	Qualitative Solubility	Quantitative Solubility	Reference(s)
Water	Very soluble	≥ 100 mg/mL at 70 °F; 50 mg/mL	[1][4][5][6]
Ethanol	Very soluble	-	[1][4]
Chloroform	Very soluble	-	[1][4]
Ether	Practically insoluble	-	[1][4]
Benzene	Practically insoluble	-	[1][4]
Acetone	Practically insoluble	-	[2]
Ethyl Acetate	Practically insoluble	-	[2]

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like **proprantheline bromide**, based on established pharmacopeial standards.

Melting Point Determination (Capillary Method)

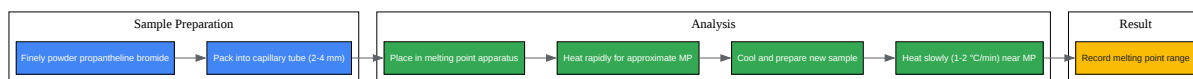
The melting point of **proprantheline bromide** is determined using the capillary method as outlined in major pharmacopeias. This method is a crucial indicator of purity.[5]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube)
- Capillary tubes (closed at one end)
- Thermometer calibrated against a reference standard

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **proprantheline bromide** is introduced into a capillary tube. The tube is then tapped gently to pack the sample to a height of 2-4 mm.
- **Heating:** The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady rate.
- **Initial Determination:** A preliminary, rapid heating is performed to determine the approximate melting temperature.
- **Accurate Determination:** The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.
- **Observation:** The temperature range is recorded from the point at which the substance begins to melt (the first appearance of liquid) to the point at which it becomes completely liquid. For pure substances, this range is typically narrow (0.5-1.0 °C).[2]



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Figure 1. Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

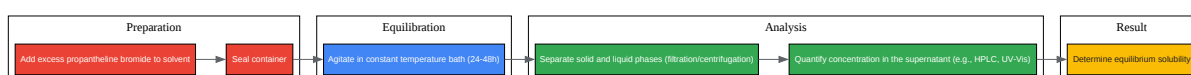
Apparatus:

- Mechanical shaker or agitator
- Constant temperature bath
- Volumetric flasks
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation of Supersaturated Solution: An excess amount of **propranolol bromide** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- Equilibration: The container is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- **Quantification:** The concentration of **propranolol bromide** in the clear, saturated solution is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7] The analysis should be performed in triplicate.[8]

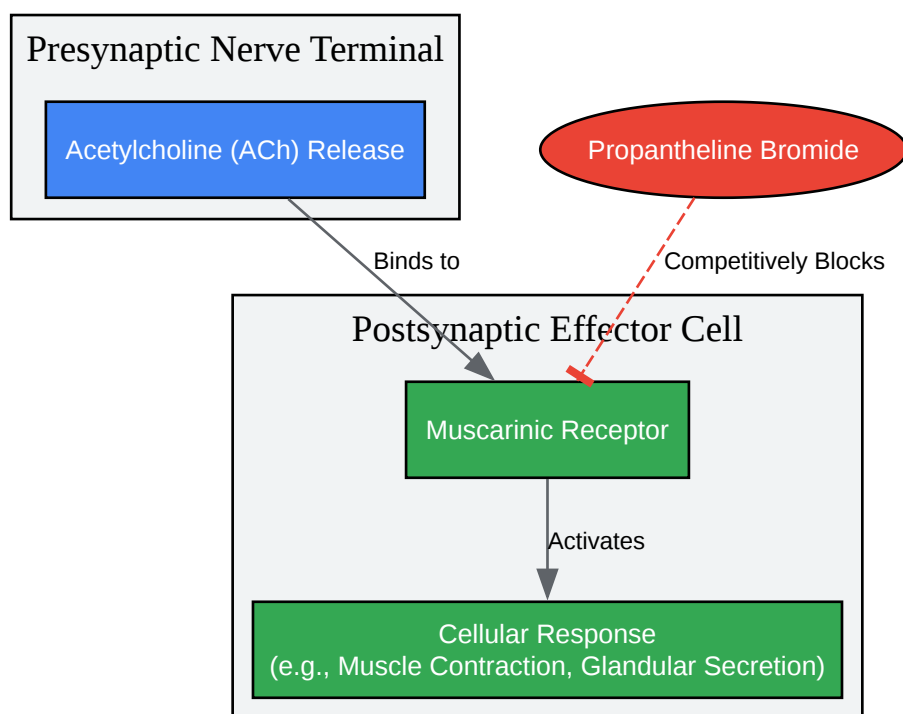


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Figure 2. Workflow for Shake-Flask Solubility Determination.

Mechanism of Action: Signaling Pathway

Propranolol bromide functions as an antimuscarinic agent.[9] It competitively blocks the action of the neurotransmitter acetylcholine at muscarinic receptors located on the effector cells of the parasympathetic nervous system.[4][9] This antagonism prevents the binding of acetylcholine, thereby inhibiting parasympathetic nerve impulses.[9] The primary consequence of this action is a reduction in smooth muscle contractions and a decrease in glandular secretions, such as gastric acid and sweat.[8][9]



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Figure 3. Signaling Pathway of Propantheline Bromide.

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